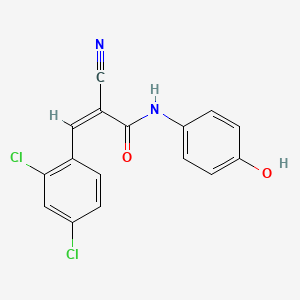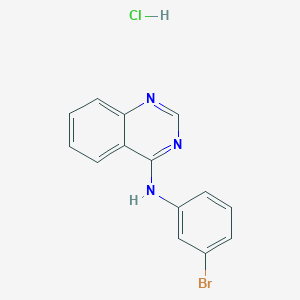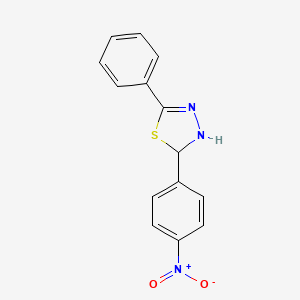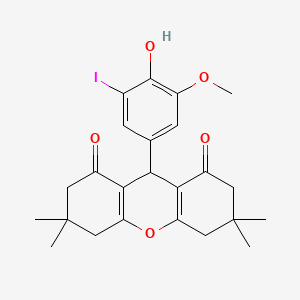
2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide, also known as AG-1478, is a synthetic small molecule that is commonly used as a research tool in the field of biochemistry. This compound has been shown to selectively inhibit the activity of the epidermal growth factor receptor (EGFR), which plays a critical role in regulating cell growth and differentiation.
作用機序
2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide selectively binds to the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules. This inhibition of EGFR activity leads to a decrease in cell proliferation and survival, as well as an increase in apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has also been shown to have other biochemical and physiological effects. For example, 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been shown to inhibit the growth of bacteria and fungi, suggesting that it may have antimicrobial properties. Additionally, 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been shown to modulate the activity of ion channels, suggesting that it may have potential therapeutic applications in the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide as a research tool is its selectivity for EGFR. This allows researchers to specifically target this receptor and study its role in various cellular processes. Additionally, 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been shown to have relatively low toxicity, making it a safe and effective research tool. However, one limitation of 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide is its relatively short half-life, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research involving 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide. Additionally, researchers may investigate the use of 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide in combination with other inhibitors or chemotherapeutic agents to enhance its efficacy in cancer treatment. Finally, researchers may explore the potential therapeutic applications of 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide in the treatment of neurological disorders and other conditions.
合成法
The synthesis of 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide involves several steps, including the reaction of 2,4-dichlorobenzonitrile with 4-hydroxybenzaldehyde to form a Schiff base, which is then reduced with sodium borohydride to yield the corresponding amine. This amine is then reacted with acryloyl chloride to form the final product, 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide.
科学的研究の応用
2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide is a widely used research tool in the field of biochemistry, particularly in the study of EGFR signaling. This compound has been shown to selectively inhibit the activity of EGFR, which is overexpressed in many types of cancer. As such, 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been used to study the role of EGFR in cancer cell proliferation, survival, and metastasis. Additionally, 2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been used to investigate the downstream signaling pathways activated by EGFR, as well as the mechanisms of resistance to EGFR inhibitors.
特性
IUPAC Name |
(Z)-2-cyano-3-(2,4-dichlorophenyl)-N-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-12-2-1-10(15(18)8-12)7-11(9-19)16(22)20-13-3-5-14(21)6-4-13/h1-8,21H,(H,20,22)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTKHSPLSDVBQL-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3,5-dinitrobenzoyl)amino]benzoic acid](/img/structure/B5051853.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5051855.png)
![2-ethoxy-4-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5051860.png)




![1-methyl-6-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B5051897.png)

![5'-isopropyl 3'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5051908.png)
![2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone](/img/structure/B5051916.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5051932.png)
![4-hydroxy-N-[2-(2-thienyl)ethyl]-3-quinolinecarboxamide](/img/structure/B5051936.png)